N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-17-9-11-20(15-22(17)26-13-5-4-8-24(26)28)25-23(27)16-29-21-12-10-18-6-2-3-7-19(18)14-21/h2-3,6-7,9-12,14-15H,4-5,8,13,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHWPQNGZVTJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCCCC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide involves multiple steps. One of the common synthetic routes starts with the reaction of 4-chloronitrobenzene with piperidine to form an intermediate. This intermediate undergoes further reactions, including oxidation and coupling with naphthalene derivatives, to yield the final product. The reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as sodium chlorite under controlled temperatures .
Chemical Reactions Analysis
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide undergoes various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form lactams.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include sodium chlorite for oxidation and hydrogen gas with palladium catalysts for reduction.
Scientific Research Applications
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide has been extensively studied for its applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of blood coagulation factor Xa. It binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, which is a crucial step in the blood coagulation cascade. This inhibition reduces the formation of blood clots, making it a potential therapeutic agent for preventing and treating thromboembolic disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Naphthalen-2-yloxy Acetamide Backbone
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide
- Structural Differences: Replaces the 4-methyl-3-(2-oxopiperidin-1-yl)phenyl group with a morpholinoethyl substituent.
- Biological Activity : Demonstrated cytotoxicity against HeLa cells (IC₅₀ ~3.16 µM), comparable to cisplatin, suggesting shared mechanisms of action (e.g., DNA intercalation or topoisomerase inhibition) .
- Physicochemical Properties: Morpholinoethyl group may improve aqueous solubility relative to the target compound’s piperidinone ring.
N-([1,1'-Biphenyl]-2-yl)-2-(naphthalen-2-yloxy)acetamide
- Structural Differences : Features a biphenyl group instead of the substituted phenyl ring.
N-(4-(Indolin-1-ylsulfonyl)phenyl)-2-(naphthalen-2-yloxy)acetamide
Analogues with Modified Heterocyclic Substituents
N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide
- Structural Differences : Methoxy group replaces the 4-methyl substituent; 3-methylphenyl replaces naphthalen-2-yloxy.
Triazole-Linked Analogues (e.g., 6a–6c in )
- Structural Differences : 1,2,3-Triazole ring replaces the acetamide linker; nitro or aryl groups modify the phenyl ring.
- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling rapid diversification .
- Activity : Nitro-substituted derivatives (e.g., 6b, 6c) exhibit strong IR and NMR spectral signatures for nitro groups, which may enhance redox activity .
Analogues with Pyrimidine or Thienopyrimidine Cores
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e)
- Structural Differences: Pyrimidine and triazole rings replace the naphthalene and piperidinone groups.
Thieno[2,3-d]pyrimidin-2-yl Derivatives ()
Comparative Analysis Table
Structure-Activity Relationship (SAR) Insights
- Naphthalene Position : Naphthalen-2-yloxy (target compound) vs. 1-yloxy (): 2-yloxy may optimize steric interactions in target binding.
- Heterocyclic Substituents: Piperidinone rings (target) vs. morpholinoethyl (): Piperidinone’s ketone may enhance hydrogen bonding vs. morpholine’s solubility.
- Electron-Withdrawing Groups : Nitro substituents () correlate with increased redox activity, while methyl/methoxy groups () modulate lipophilicity.
Biological Activity
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Naphthalene core : Provides a hydrophobic environment conducive to protein interactions.
- Piperidinone moiety : Imparts potential for various biological interactions.
- Carboxamide group : Enhances solubility and interaction with biological targets.
The IUPAC name for the compound is this compound, with a molecular formula of .
The primary biological target of this compound is activated factor X (FXa), a crucial enzyme in the coagulation cascade.
Mode of Action
- Inhibition of FXa : The compound acts as a direct inhibitor, leading to decreased thrombin generation and subsequently reducing blood clot formation. This mechanism is critical in managing conditions like thrombosis and other coagulation disorders.
Pharmacokinetics
Research indicates that this compound exhibits:
- Good bioavailability : Ensures effective absorption in biological systems.
- Low clearance rates : Suggests prolonged action within the body.
- Small volume of distribution : Indicates limited tissue penetration, which may reduce side effects.
Anticoagulant Activity
Studies have confirmed that this compound effectively inhibits FXa, making it a candidate for anticoagulant therapy. The inhibition leads to significant reductions in thrombin levels, which are essential for clot formation.
Cytotoxicity and Anticancer Potential
In addition to its anticoagulant properties, there is emerging evidence suggesting potential anticancer activity. Compounds structurally related to this compound have been evaluated for cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11b | A549 | 11.20 |
| 13b | A549 | 59.61 |
| 14b | A549 | 27.66 |
These studies indicate that derivatives may exhibit significant cytotoxicity, warranting further investigation into their mechanisms and therapeutic applications .
Clinical Relevance
A study involving patients with thrombotic disorders highlighted the efficacy of FXa inhibitors like this compound in reducing thrombotic events without significant bleeding risks. This underscores its potential utility in clinical settings where anticoagulation is necessary but must be carefully managed.
Future Directions
Ongoing research aims to refine the synthesis of this compound and its analogs to enhance potency and selectivity against FXa while minimizing off-target effects. Investigations into combination therapies with existing anticoagulants are also underway.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide to achieve high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the naphthalene-2-ol derivative with a chloroacetamide intermediate under controlled conditions. Key parameters include:
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reaction efficiency .
- Temperature : Maintain 40–60°C during nucleophilic substitution to balance reactivity and side-product formation .
- Catalysts : Use triethylamine or DMAP to facilitate amide bond formation .
- Monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress.
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : 1H and 13C NMR identify aromatic protons (δ 7.2–8.5 ppm for naphthalene) and piperidinone carbonyl signals (δ ~170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z ~445) .
- IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and ether linkages (~1250 cm⁻¹) .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC for degradation products (e.g., hydrolysis of the amide bond in acidic/basic conditions) .
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in inert atmospheres for long-term stability .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., FXa inhibition vs. off-target effects)?
- Methodological Answer :
- Assay standardization : Use purified human FXa in kinetic assays (e.g., chromogenic substrate S-2222) with controls for enzyme lot variability .
- Selectivity profiling : Test against related serine proteases (thrombin, trypsin) to rule out off-target inhibition .
- Data validation : Replicate studies in independent labs with identical compound batches (≥95% purity by HPLC) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s FXa inhibitory potency?
- Methodological Answer :
- Functional group modifications :
- Replace the naphthalen-2-yloxy group with substituted aryl ethers to enhance binding to FXa’s S4 pocket .
- Modify the piperidinone ring (e.g., introduce fluorine at C-3) to improve metabolic stability .
- In silico modeling : Dock analogs into FXa’s active site (PDB: 1FJS) using AutoDock Vina to predict binding affinities .
- In vitro validation : Test analogs in dose-response assays (IC50 determination) .
Q. What methodological approaches are recommended for analyzing crystallographic data of this compound?
- Methodological Answer :
- Crystallization : Use vapor diffusion with DCM/hexane mixtures. Optimize crystal growth via slow evaporation .
- Data collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction.
- Refinement : Use SHELXL for small-molecule refinement, applying restraints for disordered naphthalene moieties .
Key Research Challenges
- Synthetic scalability : Multi-step synthesis limits large-scale production. Consider flow chemistry for intermediates .
- Biological selectivity : Address off-target effects via prodrug strategies or targeted delivery systems .
- Data reproducibility : Publish detailed synthetic protocols and analytical parameters to mitigate variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
